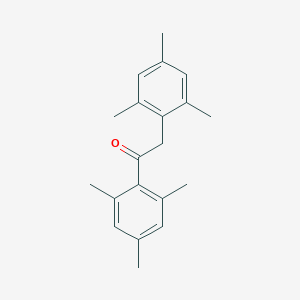![molecular formula C14H11NO3S B371791 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene](/img/structure/B371791.png)
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene is an organic compound characterized by the presence of a sulfinyl group attached to a methylphenyl moiety and a nitrobenzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene typically involves the reaction of 4-methylphenylsulfinyl chloride with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: 1-[(4-Methylphenyl)(sulfonyl)methyl]-4-nitrobenzene.
Reduction: 1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene exerts its effects involves interactions with various molecular targets. The sulfinyl group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to participate in diverse chemical reactions. The nitro group can undergo reduction to form an amino group, which can further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methylphenyl)sulfonyl]-4-nitrobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-[(4-Methylphenyl)(sulfinyl)methyl]-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Contains a tetrazole ring instead of a benzene ring
Uniqueness: 1-[
Eigenschaften
Molekularformel |
C14H11NO3S |
|---|---|
Molekulargewicht |
273.31g/mol |
IUPAC-Name |
1-methyl-4-[(4-nitrophenyl)-sulfinylmethyl]benzene |
InChI |
InChI=1S/C14H11NO3S/c1-10-2-4-11(5-3-10)14(19-18)12-6-8-13(9-7-12)15(16)17/h2-9H,1H3 |
InChI-Schlüssel |
CSRGLCBATMCEPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=S=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloro-2-[2-(2-methylphenyl)vinyl]benzene](/img/structure/B371712.png)
![1-[2-(4-Methylphenyl)vinyl]-2-[2-phenyl-1-(trifluoromethyl)vinyl]benzene](/img/structure/B371715.png)

![1-[2-(4-Methoxyphenyl)vinyl]-2-methylbenzene](/img/structure/B371718.png)

![1-[4-(2-Naphthyl)-3-buten-1-ynyl]naphthalene](/img/structure/B371725.png)
![2-[4-(3,5-Dimethylphenyl)-1-buten-3-ynyl]naphthalene](/img/structure/B371726.png)



![1-[2-(2-Phenylethynyl)cyclohexen-1-yl]naphthalene](/img/structure/B371731.png)
